molecular formula C32H38N4O2 B1673070 JNJ-5207787 CAS No. 683746-68-1

JNJ-5207787

货号: B1673070
CAS 编号: 683746-68-1
分子量: 510.7 g/mol
InChI 键: DSEJCLDJIFTPPH-FMIVXFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

JNJ-5207787 的合成涉及多个步骤,从关键中间体的制备开始最终产物通过一系列偶联反应和纯化步骤获得 。this compound 的工业生产方法没有得到广泛的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

JNJ-5207787 经历各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Neuropsychiatric Disorders

Research has indicated that neuropeptide Y Y2 receptors are involved in anxiety and stress-related behaviors. Studies utilizing JNJ-5207787 have demonstrated its efficacy in animal models to investigate the role of neuropeptide Y signaling in fear extinction and anxiety modulation.

Case Study: Fear Extinction in Mouse Models

In a study involving Y2 receptor knockout mice infused with this compound, researchers observed significantly higher freezing levels during fear extinction trials compared to controls. This suggests that the blockade of Y2 receptors may enhance anxiety-like behaviors, providing insights into potential therapeutic targets for anxiety disorders .

Metabolic Research

This compound has also been explored for its effects on metabolic processes. Neuropeptide Y is known to influence energy balance and food intake, making its receptors potential targets for obesity treatment.

Case Study: Effects on Food Intake

In rodent models, administration of this compound resulted in altered feeding behaviors and energy expenditure metrics. These findings support further exploration into the compound's utility as a therapeutic agent for obesity management .

Cancer Research

The role of neuropeptide signaling in tumor biology is an emerging area of interest. Preliminary studies suggest that neuropeptide Y may influence tumor growth and metastasis.

Case Study: Tumor Growth Modulation

In vitro studies have shown that blocking Y2 receptors with this compound can inhibit proliferation in certain cancer cell lines. Further research is warranted to explore its potential as an adjunct therapy in cancer treatment protocols .

Comparative Data Table

Application AreaStudy TypeKey Findings
Neuropsychiatric DisordersAnimal ModelEnhanced anxiety-like behavior during fear extinction
Metabolic ResearchRodent Feeding StudiesAltered food intake and energy expenditure metrics
Cancer ResearchIn Vitro Tumor StudiesInhibition of proliferation in cancer cell lines

作用机制

JNJ-5207787 通过选择性结合和拮抗神经肽Y Y2 受体发挥作用。该受体参与各种生理过程,包括食欲调节、焦虑和应激反应。 通过阻断肽YY 与Y2 受体的结合,this compound 调节与这些过程相关的信号通路 .

相似化合物的比较

JNJ-5207787 在其对神经肽Y Y2 受体的高选择性和穿透血脑屏障的能力方面是独一无二的。类似化合物包括:

这些化合物突出了this compound 在选择性和脑穿透能力方面的独特性。

生物活性

JNJ-5207787 is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, with significant implications for neuropharmacology and potential therapeutic applications. This compound has been extensively studied for its biological activity, particularly in the context of anxiety, fear extinction, and related neurobiological mechanisms.

  • Chemical Name : (2E)-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)-4-piperidinyl]-2-propenamide
  • CAS Number : 683746-68-1
  • Purity : ≥98%

This compound exhibits a high selectivity for the Y2 receptor, with an IC50 value of approximately 0.1 µM. It demonstrates over 100-fold selectivity against other NPY receptors (Y1, Y4, and Y5) and has been shown to effectively inhibit the binding of peptide YY (PYY) to the human Y2 receptor in vitro . The compound's selectivity is crucial for minimizing off-target effects, making it a valuable tool for studying NPY receptor signaling pathways.

In Vitro Studies

In vitro pharmacological evaluations reveal that this compound effectively inhibits PYY-stimulated [^35S]GTPγS binding in KAN-Ts cells, confirming its antagonistic properties at the Y2 receptor . Autoradiography studies in rat brain tissue sections further corroborate its selectivity and binding affinity, indicating that this compound can penetrate the blood-brain barrier and occupy Y2 receptor sites in various brain regions such as the hippocampus and hypothalamus .

In Vivo Studies

Animal studies have demonstrated that this compound influences fear-related behaviors. In a study involving genetically modified mice lacking functional Y2 receptors, infusion of this compound led to significantly higher freezing responses during fear extinction trials compared to control groups . This suggests that antagonism of Y2 receptors may enhance fear memory retrieval, providing insights into potential therapeutic targets for anxiety disorders.

Table 1: Selectivity Profile of this compound

Receptor TypeIC50 (µM)Selectivity
NPY Y20.1High
NPY Y1>10>100-fold
NPY Y4>10>100-fold
NPY Y5>10>100-fold

Table 2: In Vivo Pharmacokinetics of this compound

ParameterValue
Cmax (ng/ml)1351 ± 153 at 30 min post-administration
Brain PenetrationConfirmed via autoradiography

Case Studies

Case Study: Fear Extinction Mechanisms

In a controlled experiment with fear-conditioned mice, this compound was administered to assess its impact on fear extinction processes. Results indicated that mice treated with this compound exhibited prolonged freezing behavior during recall sessions compared to saline-treated controls. This finding highlights the role of NPY Y2 antagonism in modulating fear responses and suggests potential applications for treating anxiety-related disorders .

属性

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438082
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683746-68-1
Record name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-5207787
Reactant of Route 2
Reactant of Route 2
JNJ-5207787
Reactant of Route 3
JNJ-5207787
Reactant of Route 4
JNJ-5207787
Reactant of Route 5
Reactant of Route 5
JNJ-5207787
Reactant of Route 6
JNJ-5207787
Customer
Q & A

Q1: What is the primary mechanism of action for JNJ-5207787?

A: this compound acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]

Q2: How selective is this compound for the Y2 receptor compared to other NPY receptor subtypes?

A: this compound demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]

Q3: What evidence supports the antagonist activity of this compound on Y2 receptors?

A: The antagonist activity of this compound was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where this compound effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]

Q4: Does this compound effectively penetrate the brain after systemic administration?

A: Yes, following intraperitoneal administration in rats (30 mg/kg), this compound demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]

Q5: What is the significance of this compound in epilepsy research?

A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that this compound, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with this compound might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。